(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
®-1-(2-Methoxyethyl)pyrrolidin-3-amine dihydrochloride is a chiral amine compound featuring a pyrrolidine ring substituted with a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methoxyethyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxyethyl moiety.
Resolution of Enantiomers: The chiral center in the pyrrolidine ring necessitates the resolution of enantiomers to obtain the desired ®-enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(2-Methoxyethyl)pyrrolidin-3-amine dihydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Methoxyethyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted pyrrolidine derivatives.
Scientific Research Applications
®-1-(2-Methoxyethyl)pyrrolidin-3-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of ®-1-(2-Methoxyethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group and the pyrrolidine ring contribute to the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used in various chemical syntheses.
Pyrrolidin-2-one: A lactam derivative with applications in medicinal chemistry.
Pyrrolopyrazine: A nitrogen-containing heterocycle with diverse biological activities.
Uniqueness
®-1-(2-Methoxyethyl)pyrrolidin-3-amine dihydrochloride is unique due to its chiral nature and the presence of the methoxyethyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C7H18Cl2N2O |
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Molecular Weight |
217.13 g/mol |
IUPAC Name |
(3R)-1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-10-5-4-9-3-2-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1 |
InChI Key |
PCZATZDDCHSCJK-XCUBXKJBSA-N |
Isomeric SMILES |
COCCN1CC[C@H](C1)N.Cl.Cl |
Canonical SMILES |
COCCN1CCC(C1)N.Cl.Cl |
Origin of Product |
United States |
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